

A Comparative Guide to the Metabolic Profiling of Tofacitinib Across Species

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Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Tofacitinib in humans, monkeys, and rats, supported by experimental data. Tofacitinib, a Janus kinase (JAK) inhibitor, is primarily metabolized in the liver, and understanding its species-specific metabolic pathways is crucial for preclinical safety assessment and clinical drug development.

Executive Summary

Tofacitinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[\[1\]](#)[\[2\]](#) The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine rings, N-demethylation, and glucuronidation.[\[1\]](#)[\[3\]](#) While there are qualitative similarities in the metabolic pathways across humans, monkeys, and rats, significant quantitative differences exist. Notably, the metabolic profile of rats appears to be more similar to that of humans compared to other preclinical species.[\[3\]](#)

Data Presentation

The following tables summarize the quantitative data on Tofacitinib and its metabolites in various biological matrices across different species.

Table 1: Circulating Tofacitinib and its Metabolites in Human Plasma Following a Single Oral Dose of [14C]Tofacitinib (50 mg)[\[1\]](#)

Analyte	Mean % of Total Circulating Radioactivity (S.D.)
Tofacitinib	69.4 (8.5)
M1/M2	7.4 (3.6)
M4	3.9 (1.6)
M9	1.0 (0.5)
M11/M20/M29	6.2 (1.4)
M14	3.2 (2.1)

S.D. = Standard Deviation

Table 2: Recovery of Tofacitinib and its Metabolites in Human Urine and Feces Following a Single Oral Dose of [14C]Tofacitinib (50 mg)[1]

Analyte	Mean % of Dose Recovered (S.D.)
Urine	
Total Radioactivity	80.1 (3.6)
Tofacitinib	28.8 (7.1)
M1/M2	3.6 (0.3)
M4	8.2 (1.2)
M8	1.4 (0.5)
M9	19.6 (2.2)
M11/M29	10.6 (1.9)
M14	3.5 (0.9)
M20	2.2 (0.7)
M31	1.4 (0.5)
Feces	
Total Radioactivity	13.8 (1.9)
Tofacitinib	0.9 (0.8)
M2	0.5 (0.1)
M4/M18	3.4 (0.9)
M9	1.6 (0.4)
M11	1.5 (0.3)
M14	1.9 (0.3)
M22	1.8 (0.4)
Unknown	2.2 (0.6)

S.D. = Standard Deviation; ND = Not Detected

Table 3: In Vitro Metabolism of Tofacitinib in Liver Microsomes of Different Species[3]

Metabolite	Human	Monkey	Rat
M1 (N-demethylation)	+	+	+
M2 (Hydroxylation)	+	+	+
M3 (Hydroxylation)	+	+	+
M4 (Hydroxylation)	+	+	+
M5 (Hydroxylation)	+	+	+
M6 (Hydroxylation)	+	+	+
M7 (Hydroxylation)	+	+	+
M8 (Hydroxylation)	+	+	+
M9 (Hydroxylation)	+	+	+
M10 (Hydroxylation)	+	+	+
M11 (Hydroxylation)	+	+	+
M12 (Hydroxylation)	+	+	+
M13 (Glucuronidation)	+	+	+

(+) indicates the metabolite was detected. Quantitative comparison data is not available from the cited source.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

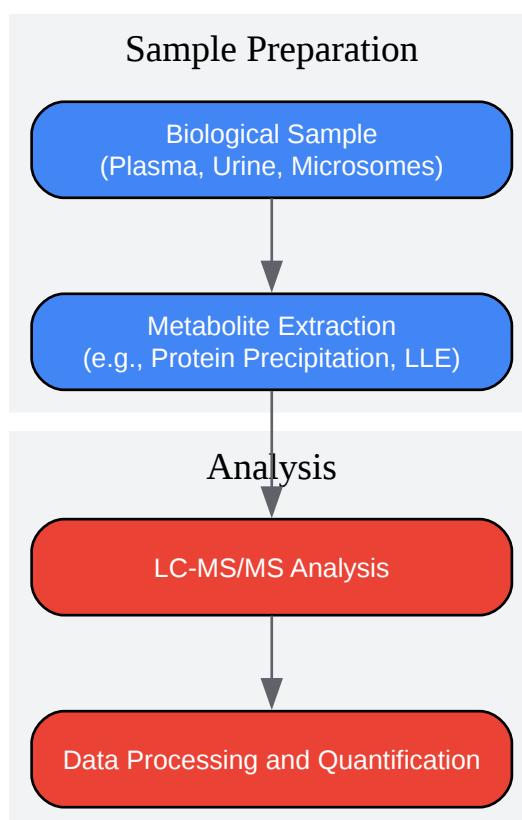
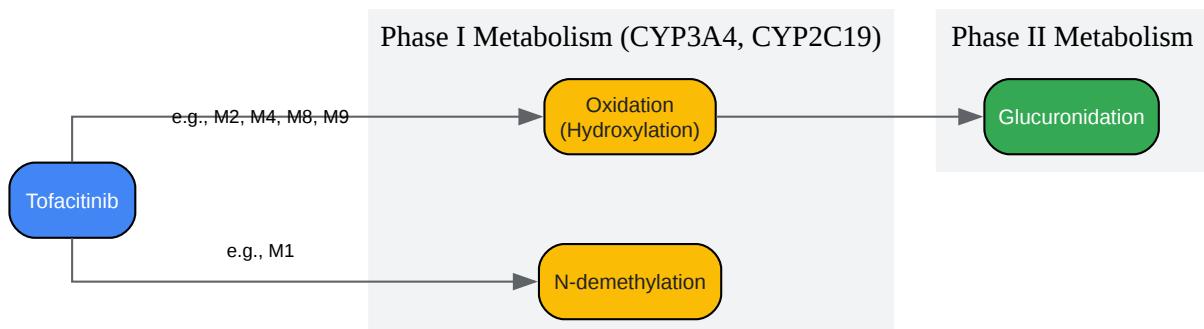
- Microsomes: Liver microsomes from humans, monkeys, and rats.
- Incubation Mixture: A typical incubation mixture contains Tofacitinib (e.g., 1-10 μ M), liver microsomes (e.g., 0.5 mg/mL protein), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).[4]

- Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated by adding a cold organic solvent, such as acetonitrile.[4][5]
- Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.[3][6]

LC-MS/MS Analysis of Tofacitinib and its Metabolites

- Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[7][8][9]
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for the quantification of Tofacitinib and its metabolites.[8][9]
- Quantification: Stable isotope-labeled internal standards are used for accurate quantification. Calibration curves are generated by spiking known concentrations of reference standards into blank biological matrices.[9]

Visualization of Metabolic Pathways and Experimental Workflow



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